2-((2,4-Dichloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile
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Overview
Description
2-((2,4-Dichloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a nitrile group, and dichlorobenzylidene and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile typically involves the condensation of 2,4-dichlorobenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((2,4-Dichloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloro-benzylidene)-benzo(4,5)imidazo(2,1-b)thiazol-3-one
- (2,4-Dichloro-benzylidene)-(1,2,4)triazol-4-yl-amine
Uniqueness
2-((2,4-Dichloro-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H14Cl2N2O |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H14Cl2N2O/c25-19-12-11-18(21(26)13-19)15-28-24-20(14-27)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15H/b28-15+ |
InChI Key |
JDNCXPSGAJRRHS-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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